5-(2-Nitrophenyl)-2-furaldehyde oxime
Description
5-(2-Nitrophenyl)-2-furaldehyde oxime (CAS: 20000-96-8) is a nitrophenyl-substituted furfural oxime derivative with the molecular formula C₁₁H₈N₂O₄. Structurally, it consists of a furan ring substituted at the 5-position with a 2-nitrophenyl group and an oxime functional group at the 2-position (Figure 1). This compound is synthesized via condensation of 5-(2-nitrophenyl)-2-furaldehyde with hydroxylamine under mild conditions, often using amino acids as catalysts in ethanol .
The compound exhibits notable thermodynamic stability and biological activity, including antimicrobial and tuberculostatic properties . Its applications span pharmaceutical research and materials science, particularly in synthesizing polymers and bioactive agents .
Properties
Molecular Formula |
C11H8N2O4 |
|---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
(NE)-N-[[5-(2-nitrophenyl)furan-2-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H8N2O4/c14-12-7-8-5-6-11(17-8)9-3-1-2-4-10(9)13(15)16/h1-7,14H/b12-7+ |
InChI Key |
FTCIWFDLSSWXEP-KPKJPENVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=NO)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitrophenyl)-2-furaldehyde oxime typically involves the reaction of 5-(2-nitrophenyl)-2-furaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol solvent under reflux conditions for a specified period, typically around 30 minutes .
Industrial Production Methods
While specific industrial production methods for 5-(2-Nitrophenyl)-2-furaldehyde oxime are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(2-Nitrophenyl)-2-furaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The nitro group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Formation of 5-(2-nitrophenyl)-2-furonitrile.
Reduction: Formation of 5-(2-aminophenyl)-2-furaldehyde oxime.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-(2-Nitrophenyl)-2-furaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a DNA photocleaver, which can be useful in photochemotherapy.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-(2-Nitrophenyl)-2-furaldehyde oxime involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA strands, leading to photocleavage upon exposure to UV light. This property makes it a potential candidate for photochemotherapy . The nitro group can also undergo reduction to form reactive intermediates that can interact with various biological molecules.
Comparison with Similar Compounds
Structural Isomers: Positional Nitrophenyl Derivatives
The position of the nitro group on the phenyl ring significantly influences physicochemical and biological properties. Key isomers include:
- 5-(3-Nitrophenyl)-2-furaldehyde oxime (meta-nitro isomer)
- 5-(4-Nitrophenyl)-2-furaldehyde oxime (para-nitro isomer)
Thermodynamic Properties
Comparative studies using the Knudsen effusion method and combustion calorimetry reveal distinct thermodynamic behaviors (Table 1):
The ortho-nitro isomer (A) exhibits lower sublimation enthalpy compared to the para-nitro derivative (C), likely due to steric hindrance from the adjacent nitro group reducing crystal lattice stability . Conversely, the para-nitro isomer shows higher thermal stability, reflected in its elevated combustion enthalpy .
Solubility in Organic Solvents
In ethyl acetate, the solubility follows the order: para > meta > ortho , attributed to polarity differences and nitro group orientation (Table 2) :
| Solvent | 2-Nitrophenyl Isomer (g/100 mL) | 3-Nitrophenyl Isomer (g/100 mL) | 4-Nitrophenyl Isomer (g/100 mL) |
|---|---|---|---|
| Ethyl Acetate | 1.25 ± 0.05 | 1.40 ± 0.05 | 1.60 ± 0.05 |
Derivatives with Halogen and Mixed Substituents
Substituents such as halogens or additional nitro groups further modulate properties (Table 3):
Chlorine or bromine substituents enhance biological potency but may reduce solubility due to increased molecular weight and hydrophobicity .
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